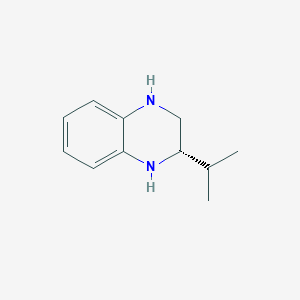
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a chiral organic compound belonging to the tetrahydroquinoxaline family. This compound is characterized by its unique structure, which includes an isopropyl group attached to the second carbon of the tetrahydroquinoxaline ring system. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active. This compound is of significant interest in various fields due to its potential biological activities and applications in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoxaline derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of quinoxaline derivatives in the presence of chiral catalysts to achieve the desired enantiomeric purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-1,2,3,4-tetrahydroquinoxaline: The non-chiral version of the compound.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: A similar compound with a methyl group instead of an isopropyl group.
2-Ethyl-1,2,3,4-tetrahydroquinoxaline: A similar compound with an ethyl group.
Comparison: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its chiral nature, which imparts specific optical activity and potential enantioselective interactions with biological targets. This distinguishes it from its non-chiral or differently substituted counterparts, which may not exhibit the same level of biological activity or selectivity.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
ODIUCDVDTATWBP-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)[C@H]1CNC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


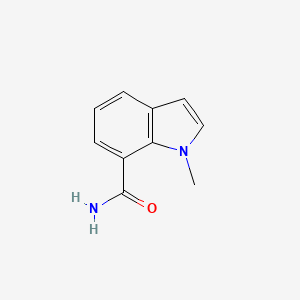
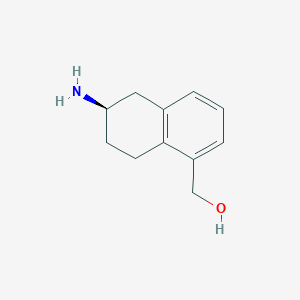
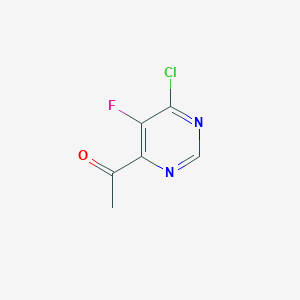
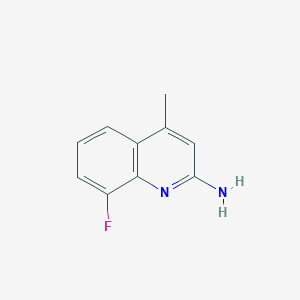

![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)




![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)
